[2-(3,4-Dimethoxyphenyl)ethyl](4-methylbenzyl)amine hydrobromide
Overview
Description
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide: is a chemical compound with the molecular formula C18H23NO2·HBr It is a derivative of phenethylamine, characterized by the presence of dimethoxy groups on the phenyl ring and a methylbenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 4-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Hydrobromide Formation: The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the dimethoxy groups or the amine moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Functionalized derivatives with different substituents.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain catalytic processes.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry:
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyphenyl group and the amine moiety play crucial roles in binding to these targets, influencing biochemical pathways and cellular responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the methylbenzylamine moiety.
2-(3,4-Dimethoxyphenyl)ethylamine: Another derivative with a methoxy group instead of a methyl group on the benzylamine moiety.
Uniqueness:
Structural Complexity: The presence of both dimethoxy groups and the methylbenzylamine moiety provides unique chemical properties and reactivity.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research.
Biological Activity
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is a chemical compound with potential pharmacological applications. Its structure includes a dimethoxyphenyl group and an amine moiety, which are known to influence biological activity through various mechanisms. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.
Chemical Structure
The molecular formula of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is . The compound features a phenyl ring substituted with methoxy groups, which may enhance its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Monoamine Reuptake Inhibition : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially leading to antidepressant effects.
- Receptor Modulation : The presence of the amine group suggests possible interactions with various receptors, including adrenergic and dopaminergic receptors, which are critical in mood regulation and cognitive functions.
Biological Activity Data
Activity | Effect | Reference |
---|---|---|
Antidepressant-like effects | Increased serotonin levels | |
Neuroprotective properties | Reduced neuronal apoptosis | |
Anti-inflammatory activity | Decreased cytokine production |
Case Studies and Research Findings
- Antidepressant Effects : A study investigated the effects of similar compounds on animal models of depression. The results indicated that administration led to significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain .
- Neuroprotection : In vitro studies demonstrated that 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to modulate signaling pathways involved in cell survival .
- Anti-inflammatory Mechanisms : Research has shown that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory conditions .
Pharmacokinetics
Understanding the pharmacokinetics of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is crucial for its therapeutic application:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Distribution : It likely distributes widely in body tissues, influenced by its molecular structure.
- Metabolism : Preliminary studies suggest hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is anticipated for metabolites.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.BrH/c1-14-4-6-16(7-5-14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBYLCUBHNQTAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.